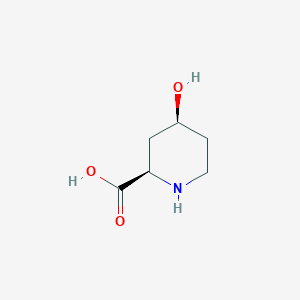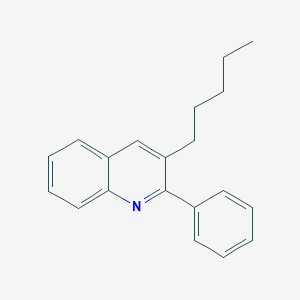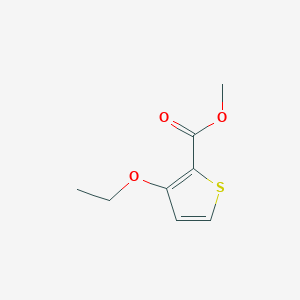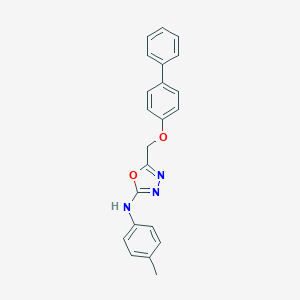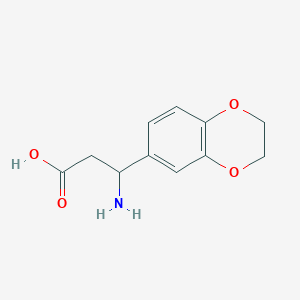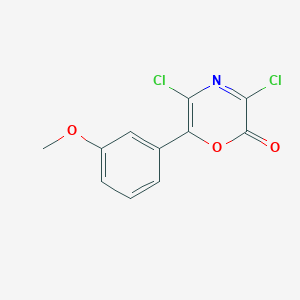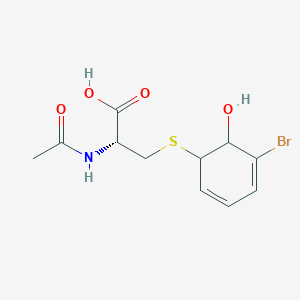
3,2-Premercapturic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,2-Premercapturic acid (3,2-PMA) is a biomarker that is used to assess the exposure of humans to certain environmental toxins, such as benzene and styrene. It is a metabolite that is formed in the liver by the conjugation of glutathione with the parent compound.
Mecanismo De Acción
The mechanism of action of 3,2-Premercapturic acid is not fully understood. It is believed that 3,2-Premercapturic acid acts as a scavenger of reactive oxygen species (ROS) and other free radicals that are produced as a result of exposure to environmental toxins. By scavenging these ROS, 3,2-Premercapturic acid helps to prevent oxidative damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,2-Premercapturic acid are not well characterized. However, it has been shown to be a reliable biomarker of exposure to environmental toxins, and its levels have been associated with an increased risk of certain diseases, such as leukemia and lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,2-Premercapturic acid as a biomarker is its high specificity and sensitivity for benzene and styrene exposure. It is also relatively easy to measure using LC-MS. However, there are some limitations to its use. For example, 3,2-Premercapturic acid has a short half-life in the body, which means that it may not accurately reflect long-term exposure to environmental toxins.
Direcciones Futuras
There are several future directions for research on 3,2-Premercapturic acid. One area of interest is the development of new biomarkers that can be used to assess exposure to other environmental toxins. Another area of interest is the development of interventions aimed at reducing exposure to benzene and styrene, and the assessment of their effectiveness using 3,2-Premercapturic acid as a biomarker. Finally, there is a need for more research to better understand the mechanism of action of 3,2-Premercapturic acid, and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3,2-Premercapturic acid involves the use of liver microsomes or hepatocytes. The parent compound is incubated with these enzymes, and the resulting metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS). The use of LC-MS allows for the accurate quantification of 3,2-Premercapturic acid in biological samples.
Aplicaciones Científicas De Investigación
3,2-Premercapturic acid has been extensively used as a biomarker for assessing human exposure to environmental toxins. It has been shown to be a reliable indicator of benzene and styrene exposure, which are commonly found in the workplace and in the environment. 3,2-Premercapturic acid has also been used to assess the effectiveness of interventions aimed at reducing exposure to these toxins.
Propiedades
Número CAS |
134958-26-2 |
|---|---|
Nombre del producto |
3,2-Premercapturic acid |
Fórmula molecular |
C11H14BrNO4S |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
Clave InChI |
BWZJWISICOJRCY-IDKOKCKLSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
Sinónimos |
3,2-premercapturic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



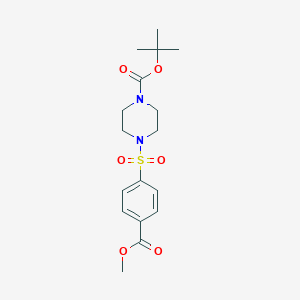
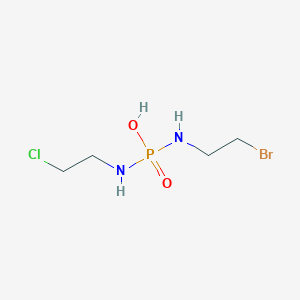
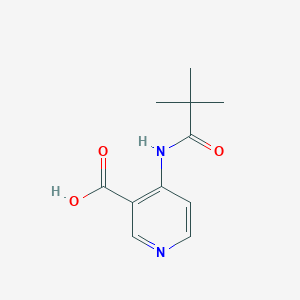
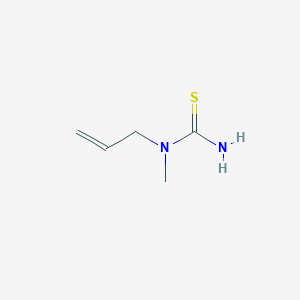
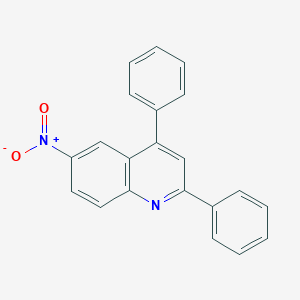
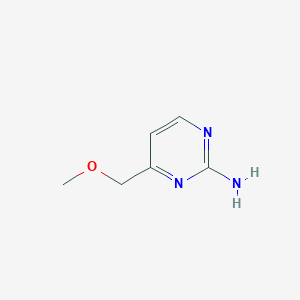
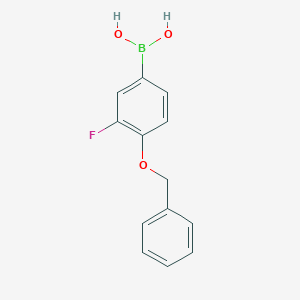
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
